molecular formula C15H14N2OS2 B2467468 N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide CAS No. 941924-90-9

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide

Cat. No. B2467468
CAS RN: 941924-90-9
M. Wt: 302.41
InChI Key: SHROGROYFUSLSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was reported in a study . The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The crystal packing of the similar compound mentioned above is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .


Chemical Reactions Analysis

The synthesis of the similar compound involved a N-acylation reaction . The compound was obtained by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .


Physical And Chemical Properties Analysis

The molecular formula of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is C15H14N2OS2 and it has a molecular weight of 302.41.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and enzyme activity. This compound has been shown to bind to specific proteins, such as heat shock protein 90 (Hsp90) and protein disulfide isomerase (PDI), which are involved in various cellular processes, including protein folding and degradation. This compound has also been shown to inhibit the activity of various enzymes, such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in various physiological processes, including tissue remodeling and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific target protein or enzyme. For example, this compound has been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and angiogenesis, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to inhibit the activity of PDEs, which are involved in the regulation of cyclic nucleotide signaling, leading to the relaxation of smooth muscle and the treatment of erectile dysfunction. This compound has also been shown to inhibit the activity of Hsp90, which is involved in the folding and stabilization of various oncogenic proteins, leading to the induction of apoptosis and the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for specific target proteins or enzymes. This compound can also be easily modified to generate analogs with improved pharmacological properties. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide, including the development of analogs with improved pharmacological properties, the identification of new target proteins or enzymes, and the evaluation of this compound in preclinical and clinical studies for the treatment of various diseases. This compound can also be used as a tool compound to study the mechanism of action of various drugs and receptors, leading to the development of new therapeutic strategies.

Synthesis Methods

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide can be synthesized using a multi-step reaction sequence that involves the use of various reagents and solvents. The first step involves the reaction of 2-bromo-3-cyanothiophene with phenylthiol in the presence of a base, such as potassium carbonate, to yield 3-cyanothiophene-2-thiol. This intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base and a catalyst, such as triethylamine and palladium on charcoal, to yield this compound.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various drugs and receptors. In biochemistry, this compound has been used as a probe to study protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c16-11-12-8-10-20-15(12)17-14(18)7-4-9-19-13-5-2-1-3-6-13/h1-3,5-6,8,10H,4,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHROGROYFUSLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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